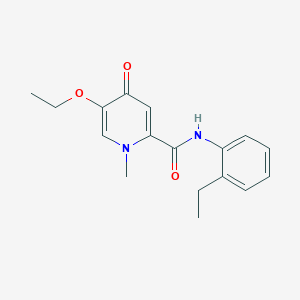
5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide, also known as J147, is a synthetic compound that has shown promising results in scientific research for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
作用機序
5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide has been shown to target multiple pathways involved in neurodegeneration, including the production of amyloid beta, inflammation, oxidative stress, and mitochondrial dysfunction. 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide has been shown to increase the production of ATP, the energy currency of cells, and to increase the expression of genes involved in synaptic plasticity and neuroprotection.
Biochemical and Physiological Effects:
5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in animal studies. 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide has been shown to increase the production of new neurons in the hippocampus, a brain region involved in learning and memory. 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide has also been shown to reduce the production of amyloid beta, a protein that is toxic to neurons and is a hallmark of Alzheimer's disease. 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide has been shown to increase the expression of genes involved in mitochondrial function, which may help to protect neurons from oxidative stress and other forms of damage.
実験室実験の利点と制限
One advantage of 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide is that it has been shown to be effective in animal models of Alzheimer's disease and other neurodegenerative disorders. However, one limitation of 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide is that it has not yet been tested in clinical trials in humans, so it is not yet clear whether it will be effective in humans. Another limitation of 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide is that it is a synthetic compound, which may limit its potential use in clinical settings.
将来の方向性
There are a number of future directions for research on 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide. One area of research is to further investigate the mechanism of action of 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide and to identify the specific pathways that it targets. Another area of research is to test 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide in clinical trials in humans to determine its safety and efficacy. Additionally, researchers may investigate the potential use of 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Finally, researchers may investigate the potential use of 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide in combination with other drugs or therapies for the treatment of neurodegenerative disorders.
合成法
5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide was first synthesized by researchers at the Salk Institute for Biological Studies in La Jolla, California. The synthesis method involves the reaction of 2,4-dimethylpyridine with 2-ethylphenyl isocyanate to form 5-(2-ethylphenyl)-2,4-dimethylpyridin-3-yl isocyanate, which is then reacted with ethyl 4-bromobutyrate to form 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide.
科学的研究の応用
5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide has been extensively studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. In animal studies, 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide has been shown to improve cognitive function, reduce amyloid beta levels in the brain, and increase the production of new neurons. 5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
特性
IUPAC Name |
5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-4-12-8-6-7-9-13(12)18-17(21)14-10-15(20)16(22-5-2)11-19(14)3/h6-11H,4-5H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTCUZBXQFSVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=O)C(=CN2C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-N-(2-ethylphenyl)-1-methyl-4-oxopyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



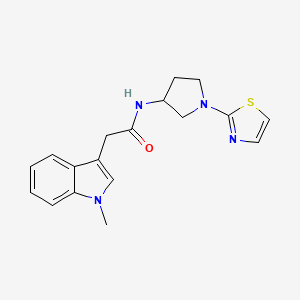
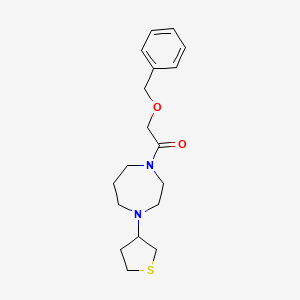
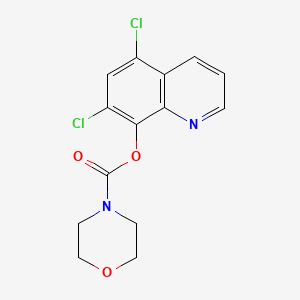

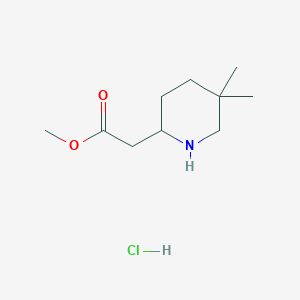
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3018261.png)
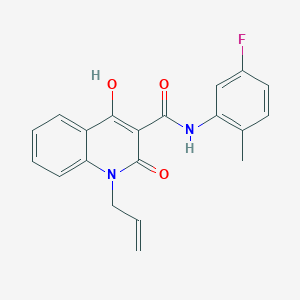
![Methyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B3018265.png)
![Tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B3018267.png)
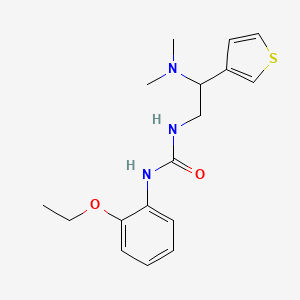
![N-(3,4-dimethoxybenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B3018269.png)
